3-Chlorocathinone hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-(3-chlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-6(11)9(12)7-3-2-4-8(10)5-7;/h2-6H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIVLNGPBZXFPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Chlorocathinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocathinone hydrochloride (3-CC HCl), also known as 2-amino-1-(3-chlorophenyl)propan-1-one (B190177) hydrochloride, is a synthetic cathinone (B1664624) derivative. As a member of the substituted cathinone class, it shares a structural relationship with other psychoactive substances. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 3-Chlorocathinone hydrochloride, intended to support research and development activities.

Chemical Structure and Properties

3-Chlorocathinone is structurally analogous to the antidepressant bupropion, with the N-tert-butyl group removed, and is the N-demethylated analog of 3-chloromethcathinone (B1649792) (3-CMC).[1] The hydrochloride salt form enhances the compound's stability and solubility.

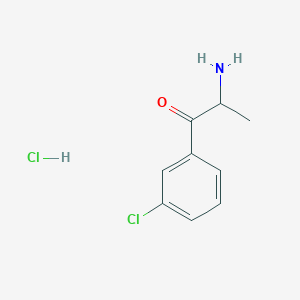

Caption: Chemical structure of 3-Chlorocathinone Hydrochloride.

Quantitative Chemical Data

The following table summarizes the key chemical and physical properties of 3-Chlorocathinone and its hydrochloride salt.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride | [2] |

| Synonyms | 3-CC HCl, Norclophedrone HCl, 3-Chloro Cathinone Hydrochloride | [2][3] |

| Molecular Formula | C₉H₁₀ClNO • HCl | [2] |

| Molecular Weight | 220.09 g/mol | [2] |

| Appearance | Crystalline solid | [4] |

| Solubility | DMF: 1 mg/mlDMSO: 30 mg/mlEthanol: 1 mg/mlPBS (pH 7.2): 10 mg/ml | [4] |

| UV λmax | 247 nm | [4] |

| CAS Number | 2227990-16-9 | [2] |

Experimental Protocols

General Synthesis of Substituted Cathinones

Step 1: α-Bromination of 3-Chloropropiophenone

The initial step is the α-bromination of 3-chloropropiophenone. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group, forming the intermediate 2-bromo-1-(3-chlorophenyl)propan-1-one. This reaction is typically carried out in a suitable solvent with a brominating agent.

Step 2: Amination and Hydrochloride Salt Formation

The α-bromoketone intermediate is then reacted with an amine. For the synthesis of 3-Chlorocathinone, this would involve a reaction with ammonia (B1221849) or a protected form of ammonia, followed by deprotection. The resulting free base is often unstable and is typically converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and facilitate handling.

Caption: Generalized synthesis workflow for 3-Chlorocathinone HCl.

Analytical Characterization

The identification and characterization of cathinone derivatives, including 3-Chlorocathinone hydrochloride, are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

Infrared (IR) Spectroscopy:

-

Used to identify the presence of key functional groups, such as the carbonyl (C=O) group, amine (N-H) group, and aromatic C-H and C-C bonds. An ATR-IR spectrum for the free base of 3-Chlorocathinone is available in the PubChem database.[5]

Mass Spectrometry (MS):

-

GC-MS: Gas chromatography coupled with mass spectrometry is a common technique for the separation and identification of volatile compounds. The mass spectrum provides the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule. A GC-MS entry for 2-amino-1-(3-chlorophenyl)propan-1-one is available in SpectraBase.[5]

Signaling Pathways and Mechanism of Action

3-Chlorocathinone is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] Its primary mechanism of action involves interacting with monoamine transporters, leading to the release of these neurotransmitters from presynaptic neurons into the synaptic cleft.

The half-maximal effective concentration (EC₅₀) values for the induction of monoamine release in rat brain synaptosomes are:

-

Dopamine (B1211576) (DA): 64 nM[1]

-

Norepinephrine (B1679862) (NE): 105 nM[1]

-

Serotonin (B10506) (5-HT): 567 nM[1]

These values indicate that 3-Chlorocathinone has a nearly 10-fold preference for inducing the release of dopamine over serotonin and an approximately 1.5-fold preference for dopamine release over norepinephrine release.[1] This profile suggests potent psychostimulant effects mediated primarily through the dopaminergic and noradrenergic systems.

Caption: Mechanism of action of 3-Chlorocathinone as a monoamine releaser.

Conclusion

3-Chlorocathinone hydrochloride is a synthetic cathinone with potent monoamine-releasing properties. This guide has summarized its key chemical and structural characteristics based on available data. While a detailed, step-by-step synthesis protocol and comprehensive spectral data are not widely published, the general methodologies for the synthesis and analysis of related cathinones provide a framework for working with this compound. Further research is warranted to fully elucidate its pharmacological and toxicological profile.

References

- 1. swgdrug.org [swgdrug.org]

- 2. 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride | C9H11Cl2NO | CID 22032178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-1-(3-chlorophenyl)propan-1-one|CAS 119802-69-6 [benchchem.com]

- 4. cdn.who.int [cdn.who.int]

- 5. 2-Amino-1-(3-chlorophenyl)propan-1-one | C9H10ClNO | CID 22031823 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dual-Action Mechanism of 3-Chlorocathinone Hydrochloride on Monoamine Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocathinone hydrochloride (3-CMC), a synthetic cathinone (B1664624) derivative, has emerged as a psychoactive substance with a distinct pharmacological profile. Structurally related to methcathinone (B1676376) and other potent central nervous system stimulants, 3-CMC exerts its effects primarily through the modulation of monoamine transporters. This technical guide provides a comprehensive overview of the mechanism of action of 3-CMC on the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). It details the dual nature of its interaction as both a reuptake inhibitor and a substrate-type releaser, presents quantitative data from key in vitro studies, outlines the experimental protocols used to derive this data, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

3-Chlorocathinone, like other synthetic cathinones, directly interacts with the presynaptic monoamine transporters DAT, NET, and SERT.[1][2] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmission.[1] 3-CMC's primary mechanism involves a dual action:

-

Inhibition of Monoamine Reuptake: 3-CMC binds to the monoamine transporters, blocking the reuptake of their respective neurotransmitters. This action leads to an increased concentration and prolonged presence of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing monoaminergic signaling.[1][2][3]

-

Substrate-Induced Monoamine Release: Beyond simple blockade, 3-CMC acts as a substrate for these transporters.[2][3] It is transported into the presynaptic neuron, a process which then triggers a reversal of the transporter's normal function, leading to the non-vesicular release of monoamines from the cytoplasm into the synapse. This process is often referred to as "reverse transport" or "efflux".[4] This releasing action is considered to be more effective at elevating synaptic monoamine levels than reuptake inhibition alone.[1]

Studies have indicated that 3-CMC displays a preference for the dopamine and norepinephrine transporters over the serotonin transporter.[2][5]

Quantitative Analysis of 3-CMC Interaction with Monoamine Transporters

The potency of 3-CMC as both an inhibitor of monoamine uptake and a promoter of monoamine release has been quantified in several in vitro studies. The following tables summarize the key quantitative data, typically expressed as the half-maximal inhibitory concentration (IC₅₀) for uptake inhibition and the half-maximal effective concentration (EC₅₀) for induced release.

Table 1: Inhibition of Monoamine Uptake by 3-Chlorocathinone (IC₅₀ Values)

| Transporter | IC₅₀ (nM) | Experimental System | Reference |

| Dopamine Transporter (DAT) | 342 | Rat Brain Synaptosomes | [1] |

| Norepinephrine Transporter (NET) | 290 | Rat Brain Synaptosomes | [1] |

| Serotonin Transporter (SERT) | 1194 | Rat Brain Synaptosomes | [1] |

Table 2: Substrate-Induced Monoamine Release by 3-Chlorocathinone (EC₅₀ Values)

| Transporter | EC₅₀ (nM) | Experimental System | Reference |

| Dopamine Transporter (DAT) | 26 | Rat Brain Synaptosomes | [1] |

| Norepinephrine Transporter (NET) | 19 | Rat Brain Synaptosomes | [1] |

| Serotonin Transporter (SERT) | 211 | Rat Brain Synaptosomes | [1] |

Signaling Pathways and Logical Relationships

The interaction of 3-CMC with monoamine transporters initiates a cascade of events that ultimately leads to the amplification of monoaminergic neurotransmission. The following diagrams, generated using the DOT language, illustrate these pathways and the logical flow of experimental procedures.

Caption: Dual mechanism of 3-CMC at the monoamine transporter.

Caption: Workflow for Monoamine Uptake Inhibition Assay.

Caption: Workflow for Monoamine Release (Efflux) Assay.

Experimental Protocols

The following are detailed, representative methodologies for the key in vitro assays used to characterize the interaction of 3-CMC with monoamine transporters. These protocols are synthesized from established methods in the field.[6]

Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound, such as 3-CMC, to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter or into synaptosomes.

1. Cell/Synaptosome Preparation:

- HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured to 80-90% confluency in appropriate media. On the day of the assay, cells are washed with phosphate-buffered saline (PBS) and detached. The cells are then resuspended in a Krebs-Ringer-HEPES (KRH) buffer.[7]

- Rat Brain Synaptosomes: Synaptosomes (sealed presynaptic nerve terminals) are prepared from fresh rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization in a sucrose (B13894) buffer followed by differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in KRH buffer.

2. Assay Procedure:

- A 96-well plate is prepared with aliquots of the cell or synaptosome suspension.

- Varying concentrations of 3-Chlorocathinone hydrochloride, dissolved in KRH buffer, are added to the wells. Control wells receive only the buffer (vehicle).

- The plate is pre-incubated for 5-10 minutes at 37°C.[6]

- The uptake reaction is initiated by adding a known concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.

- The incubation proceeds for a short, defined period (typically 5-10 minutes) at 37°C to measure the initial rate of uptake.[6]

- The reaction is terminated by rapid filtration through glass fiber filters, washing immediately with ice-cold KRH buffer to remove extracellular radiolabel.

- The radioactivity trapped on the filters (representing the amount of substrate taken up by the cells/synaptosomes) is quantified using a liquid scintillation counter.

3. Data Analysis:

- The data are expressed as the percentage of inhibition of radiolabeled substrate uptake compared to the vehicle control.

- The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Monoamine Release (Efflux) Assay

This assay quantifies the ability of a test compound to induce the release of a pre-loaded radiolabeled monoamine from cells or synaptosomes.

1. Pre-loading with Radiolabel:

- HEK293 cells or synaptosomes are incubated with a radiolabeled monoamine substrate in KRH buffer for a sufficient time (e.g., 30 minutes at 37°C) to allow for uptake and accumulation of the radiolabel within the cytoplasm.

2. Assay Procedure:

- After the loading period, the cells/synaptosomes are washed multiple times with ice-cold KRH buffer to remove all extracellular radiolabeled substrate.

- The washed cells/synaptosomes are resuspended in fresh KRH buffer.

- Varying concentrations of 3-Chlorocathinone hydrochloride are added to initiate the release of the pre-loaded radiolabel.

- The mixture is incubated for a defined period (e.g., 10-30 minutes) at 37°C.

- The reaction is terminated by separating the cells/synaptosomes from the supernatant, typically by centrifugation.

- The amount of radioactivity in the supernatant (representing the released monoamine) is quantified by liquid scintillation counting.

3. Data Analysis:

- The amount of release is calculated as a percentage of the total pre-loaded radioactivity.

- The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Conclusion

3-Chlorocathinone hydrochloride demonstrates a complex mechanism of action at monoamine transporters, functioning as both a potent reuptake inhibitor and a substrate-type releasing agent. Quantitative in vitro assays reveal a preference for the dopamine and norepinephrine transporters over the serotonin transporter. This dual-action profile, leading to a significant increase in synaptic monoamine concentrations, underpins its potent psychostimulant effects. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers and professionals engaged in the study of synthetic cathinones and the development of novel therapeutics targeting the monoamine transport system.

References

- 1. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 3-Chlorocathinone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorocathinone hydrochloride (3-CMC HCl), a synthetic cathinone (B1664624) derivative, has emerged as a widely studied psychoactive substance. This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. 3-CMC primarily acts as a monoamine transporter modulator, exhibiting a dual mechanism of action as both a reuptake inhibitor and a releasing agent for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][2][3] This modulation of monoaminergic systems underlies its stimulant effects, which have been characterized in both in vitro and in vivo models. This guide synthesizes the current understanding of 3-CMC's pharmacodynamics and pharmacokinetics, presents quantitative data in a structured format, details relevant experimental methodologies, and provides a visual representation of its mechanism of action.

Introduction

3-Chlorocathinone (1-(3-chlorophenyl)-2-(methylamino)propan-1-one), commonly known as 3-CMC, is a substituted cathinone that has been identified in the recreational drug market.[1][4] Its hydrochloride salt is the typically encountered form in research and forensic settings. Structurally analogous to other cathinones like mephedrone, 3-CMC's pharmacological activity is primarily attributed to its interaction with monoamine transporters.[4] Understanding its detailed pharmacological profile is crucial for predicting its physiological and toxicological effects, as well as for the development of potential therapeutic interventions for stimulant use disorders.

Pharmacodynamics

The primary mechanism of action of 3-CMC is the modulation of dopamine, norepinephrine, and serotonin neurotransmission in the central nervous system.[1][2] It achieves this by directly interacting with their respective transporters: DAT, NET, and SERT.

Interaction with Monoamine Transporters

3-CMC functions as both a reuptake inhibitor and a releasing agent at all three major monoamine transporters.[1][2] This dual action leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby potentiating their signaling.

The following tables summarize the in vitro data on the interaction of 3-CMC and its close analog, 3-chlorocathinone (3-CC), with monoamine transporters. It is important to note the absence of specific binding affinity (Ki) values for 3-CMC in the current literature. The data for 3-CC, which lacks the N-methyl group of 3-CMC, is included for comparative purposes and suggests a potent interaction with these transporters.

Table 1: In Vitro Potency of 3-Chlorocathinone (3-CMC) at Monoamine Transporters

| Transporter | IC50 (nM) | EC50 (nM) |

| SERT | 1194 | 211 |

| NET | 290 | 19 |

| DAT | Data Not Available | Data Not Available |

Source: Wikiwand. Data represents the half-maximal inhibitory concentration (IC50) for reuptake inhibition and the half-maximal effective concentration (EC50) for neurotransmitter release.

Table 2: In Vitro Potency of 3-Chlorocathinone (3-CC) at Monoamine Transporters

| Transporter | EC50 (nM) for Release |

| Dopamine (DAT) | 64 |

| Norepinephrine (NET) | 105 |

| Serotonin (SERT) | 567 |

Source: Wikipedia. Data from experiments using rat brain synaptosomes.

In Vivo Effects: Locomotor Activity

In animal models, 3-CMC demonstrates stimulant properties, consistent with its mechanism of action. Studies in mice have shown that 3-CMC induces a dose-dependent increase in spontaneous horizontal locomotor activity.[5][6][7]

Table 3: Effect of 3-Chlorocathinone (3-CMC) on Horizontal Locomotor Activity in Mice

| Dose (mg/kg) | Total Distance Traveled (relative to control) |

| 5 | Significant elevation observed 0-40 min post-injection |

| 10 | Significantly higher than control |

| 20 | Significantly higher than control |

Source: Wojcieszak et al., 2020.[7] Experiments were conducted in male C57BL/6J mice.

Pharmacokinetics

Metabolism

The metabolism of 3-CMC has been investigated in both human samples and animal models.[1][8][9] The primary metabolic pathways involve N-dealkylation and reduction of the ketone group.[1][4] Key identified metabolites include:

-

Dihydro-3-CMC: Formed by the reduction of the β-keto group.[1][8]

-

N-desmethyl-3-CMC (3-Chlorocathinone): Resulting from the removal of the methyl group from the nitrogen atom.[1][4]

-

N-desmethyl-dihydro-3-CMC: A product of both N-demethylation and ketone reduction.[1][4]

-

ω-carboxylated metabolites: Recent studies have identified metabolites resulting from a combination of N-demethylation and ω-carboxylation as major metabolites in human urine.[9]

The bioactivity of these metabolites is largely unknown.[1]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters (Generalized Protocol)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like 3-CMC for DAT, NET, and SERT.

4.1.1. Materials

-

HEK-293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

-

Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

4.1.2. Procedure

-

Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (3-CMC HCl). For determining non-specific binding, add a high concentration of a known inhibitor instead of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Release Assay (Generalized Protocol)

This protocol describes a general method to measure the ability of a test compound like 3-CMC to induce the release of neurotransmitters from pre-loaded synaptosomes.

4.2.1. Materials

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose).

-

Krebs-Ringer-HEPES buffer.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

-

Test compound (3-CMC HCl) solutions.

-

Superfusion apparatus or multi-well plates.

-

Scintillation counter and scintillation fluid.

4.2.2. Procedure

-

Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in buffer.

-

Pre-loading: Incubate the synaptosomes with a radiolabeled neurotransmitter to allow for its uptake into the nerve terminals.

-

Release Assay (Superfusion Method):

-

Transfer the pre-loaded synaptosomes to a superfusion chamber.

-

Continuously perfuse the synaptosomes with buffer to establish a stable baseline of radioactivity release.

-

Introduce the test compound (3-CMC HCl) at various concentrations into the perfusion buffer and collect fractions of the superfusate over time.

-

-

Release Assay (Multi-well Plate Method):

-

Aliquot the pre-loaded synaptosomes into a 96-well plate.

-

Add the test compound (3-CMC HCl) at various concentrations to the wells.

-

Incubate for a short period (e.g., 5-10 minutes).

-

Separate the synaptosomes from the supernatant by filtration or centrifugation.

-

-

Quantification: Measure the radioactivity in the collected superfusate fractions or the supernatant using a scintillation counter.

-

Data Analysis: Express the amount of neurotransmitter released as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value of the test compound from a concentration-response curve.

Mechanism of Action Visualization

The following diagrams illustrate the proposed mechanism of action of 3-Chlorocathinone at the monoamine synapse and a generalized workflow for its in vitro characterization.

Caption: 3-CMC's dual action at the dopamine synapse.

Caption: Workflow for in vitro characterization of 3-CMC.

Conclusion

3-Chlorocathinone hydrochloride is a potent psychoactive substance that primarily functions as a monoamine transporter reuptake inhibitor and releasing agent. Its activity at DAT, NET, and SERT leads to increased extracellular levels of dopamine, norepinephrine, and serotonin, which underlies its stimulant effects observed in vivo. While quantitative data on its direct binding affinities (Ki) are still needed, the available IC50 and EC50 values indicate a significant interaction with these transporters. The metabolic profile of 3-CMC is characterized by N-dealkylation and ketone reduction. Further research is warranted to fully elucidate the pharmacological and toxicological profiles of 3-CMC and its metabolites, which will be critical for understanding its abuse potential and for the development of effective public health responses.

References

- 1. cdn.who.int [cdn.who.int]

- 2. euda.europa.eu [euda.europa.eu]

- 3. mdpi.com [mdpi.com]

- 4. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]

- 5. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of 3-Chlorocathinone Hydrochloride with Dopamine and Serotonin Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC), a synthetic cathinone (B1664624), has emerged as a prominent new psychoactive substance (NPS) with psychostimulant effects.[1] Structurally analogous to other cathinone derivatives like mephedrone (B570743) (4-MMC) and 3-methylmethcathinone (3-MMC), 3-CMC exerts its primary pharmacological effects through interaction with monoamine transporters.[1][2] This technical guide provides a comprehensive overview of the interaction of 3-Chlorocathinone hydrochloride (3-CMC) with the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), crucial proteins in the regulation of dopaminergic and serotonergic neurotransmission. Understanding these interactions at a molecular level is paramount for the scientific and medical communities to predict its psychoactive effects, abuse liability, and potential neurotoxicity.

This document summarizes the available quantitative data on the functional activity of 3-CMC at DAT and SERT, details the experimental protocols used to derive this data, and provides visualizations of the key pathways and experimental workflows.

Data Presentation: Quantitative Analysis of 3-CMC Interaction with DAT and SERT

The primary mechanism of action of 3-CMC involves its ability to act as a substrate for monoamine transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of their release.[3][4] The following table summarizes the available quantitative data on the functional activity of 3-CMC at the dopamine and serotonin transporters from in vitro studies using rat brain synaptosomes.

| Compound | Transporter | Assay Type | Parameter | Value (nM) | DAT/SERT Selectivity Ratio | Reference |

| 3-Chloromethcathinone (3-CMC) | DAT | Monoamine Release | EC50 | 81 ± 14 | 8.8 | [Walther et al., 2019] |

| SERT | Monoamine Release | EC50 | 710 ± 120 | [Walther et al., 2019] |

Note: EC50 (half-maximal effective concentration) values represent the concentration of 3-CMC required to elicit 50% of the maximal monoamine release. The DAT/SERT selectivity ratio is calculated from the EC50 values and indicates a slight preference for the dopamine transporter.[4]

Experimental Protocols

The quantitative data presented above were primarily derived from monoamine release assays using rat brain synaptosomes. The following is a detailed description of a typical experimental protocol for such an assay, based on methodologies cited in the literature.

Monoamine Transporter-Mediated Release Assay

Objective: To determine the potency and efficacy of a test compound (e.g., 3-CMC) to induce the release of radiolabeled monoamines from preloaded synaptosomes.

Materials:

-

Freshly dissected rat brain tissue (e.g., striatum for DAT, hippocampus or whole brain minus striatum for SERT)

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

-

Krebs-HEPES buffer

-

Radiolabeled monoamine ([³H]dopamine or [³H]serotonin)

-

Test compound (3-CMC hydrochloride) dissolved in an appropriate vehicle (e.g., water or DMSO)

-

Positive control (e.g., d-amphetamine for DAT, fenfluramine (B1217885) for SERT)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

-

Cell harvester

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-HEPES buffer.

-

-

Radiolabel Loading:

-

Incubate the synaptosomal suspension with a low concentration of the respective radiolabeled monoamine (e.g., 10 nM [³H]dopamine or [³H]serotonin) for a set period (e.g., 15-30 minutes) at 37°C to allow for uptake into the nerve terminals.

-

-

Release Assay:

-

After loading, wash the synaptosomes with fresh buffer to remove excess radiolabel. This can be done by repeated centrifugation and resuspension or by filtration.

-

Aliquot the preloaded synaptosomes into assay tubes.

-

Add varying concentrations of the test compound (3-CMC) or the positive control to the tubes.

-

Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for transporter-mediated release of the radiolabel.

-

-

Termination and Measurement:

-

Terminate the release reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes from the extracellular buffer containing the released radiolabel.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radiolabel.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity remaining in the synaptosomes using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of radiolabel released for each concentration of the test compound. This is typically determined by subtracting the radioactivity remaining in the synaptosomes at a given drug concentration from the radioactivity in the vehicle-treated control.

-

Plot the percentage of release against the log concentration of the test compound.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Visualizations

Signaling Pathway of 3-CMC at the Synapse

Caption: Mechanism of action of 3-CMC at dopaminergic and serotonergic synapses.

Experimental Workflow for Monoamine Release Assay

Caption: Step-by-step workflow of a typical monoamine release assay.

Logical Relationship of 3-CMC's Effects

Caption: Logical flow from molecular interaction to physiological effects of 3-CMC.

Conclusion

3-Chloromethcathinone hydrochloride is a potent monoamine releasing agent with a preference for the dopamine transporter over the serotonin transporter.[4] Its ability to increase extracellular levels of both dopamine and serotonin underlies its psychostimulant effects. The provided quantitative data, derived from monoamine release assays, offers valuable insight into its pharmacological profile. Further research, particularly utilizing human recombinant transporters to determine binding affinities (Ki) and reuptake inhibition potencies (IC50), would provide a more complete understanding of 3-CMC's interaction with these critical neural targets. The detailed experimental protocols and visualizations included in this guide serve as a resource for researchers and drug development professionals working to characterize the pharmacology and toxicology of novel psychoactive substances.

References

- 1. 3-Chlorocathinone - Wikipedia [en.wikipedia.org]

- 2. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]

- 3. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 3-Chlorocathinone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorocathinone hydrochloride (3-CMC), a synthetic cathinone, has emerged as a widely abused novel psychoactive substance. Understanding its cytotoxic profile is crucial for assessing its potential harm and developing therapeutic interventions. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 3-CMC, focusing on studies conducted using the human neuroblastoma SH-SY5Y cell line, a relevant model for neuronal cells. This document summarizes key quantitative data, details experimental protocols for common cytotoxicity assays, and visualizes the proposed signaling pathways involved in 3-CMC-induced cell death. The information presented is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of 3-Chlorocathinone hydrochloride (3-CMC) has been primarily evaluated using the human neuroblastoma SH-SY5Y cell line. The cytotoxic effects are observed to be dependent on both the concentration of the compound and the duration of exposure. Longer incubation times generally result in increased cytotoxicity.[1][2]

The following table summarizes the key quantitative findings from published studies. The primary methods used to assess cytotoxicity are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity as an indicator of cell viability, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies cell membrane damage.

| Cell Line | Assay | Exposure Time | Concentration (µM) | Result | Reference |

| SH-SY5Y | MTT | 24 hours | Up to 300 µM | No significant effect on cell viability | [1][2] |

| SH-SY5Y | MTT | 72 hours | 50 µM | Significant decrease in cell viability | [1][2] |

| SH-SY5Y | MTT | 72 hours | 100 µM | Significant decrease in cell viability | [1][2] |

| SH-SY5Y | MTT | 72 hours | 300 µM | Cell viability decreased by approximately 49-50% | [1][2] |

| SH-SY5Y | LDH | 48 hours | 100 µM | Significant increase in LDH release | [1][2] |

| SH-SY5Y | LDH | 48 hours | 200 µM | Significant increase in LDH release | [1][2] |

| SH-SY5Y | LDH | 48 hours | 300 µM | ~21% of positive control (maximal damage) | [1][2] |

| Differentiated SH-SY5Y | MTT | 24 hours | N/A | LC50: 1.3 mM | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the in vitro cytotoxicity studies of 3-CMC.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

-

Treatment: For cytotoxicity assays, cells are seeded in 96-well plates. After allowing for cell attachment, the culture medium is replaced with a medium containing various concentrations of 3-Chlorocathinone hydrochloride. A vehicle control (medium without the drug) is run in parallel.

MTT Assay for Cell Viability

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.[4]

-

Drug Incubation: Expose the cells to varying concentrations of 3-CMC hydrochloride for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well.[4]

-

Incubation with MTT: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[4][5]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells, which are considered 100% viable.

LDH Assay for Cytotoxicity

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves the following steps:

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 490 nm.[6][7]

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis agent to achieve maximum LDH release).

Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxicity of synthetic cathinones, including 3-CMC, is believed to be mediated through indirect mechanisms rather than direct interaction with monoamine transporters.[1][2] The primary proposed pathways involve the induction of oxidative stress and mitochondrial dysfunction, leading to apoptotic cell death.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of 3-CMC.

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Proposed Signaling Pathway for 3-CMC-Induced Cytotoxicity

The following diagram outlines the proposed signaling cascade initiated by 3-CMC, leading to neuronal cell death. This pathway is hypothesized based on studies of 3-CMC and other synthetic cathinones.[8][9][10]

Caption: Proposed signaling pathway of 3-CMC-induced cytotoxicity.

Conclusion

The available in vitro data strongly suggest that 3-Chlorocathinone hydrochloride exhibits significant cytotoxicity towards neuronal cells, particularly after prolonged exposure. The mechanism of cell death is likely multifaceted, involving the induction of oxidative stress and subsequent mitochondrial dysfunction, culminating in apoptosis. The provided experimental protocols and data serve as a foundational guide for researchers investigating the toxicological properties of 3-CMC and other synthetic cathinones. Further research is warranted to fully elucidate the intricate molecular pathways involved and to explore potential therapeutic strategies to mitigate the neurotoxic effects of these substances.

References

- 1. researchgate.net [researchgate.net]

- 2. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellbiologics.com [cellbiologics.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Neurotoxic Potential of Chlorinated Cathinone Analogs: A Technical Whitepaper

Executive Summary: The emergence of chlorinated synthetic cathinone (B1664624) analogs, such as 4-chloromethcathinone (4-CMC) and 3-chloromethcathinone (B1649792) (3-CMC), on the new psychoactive substances (NPS) market presents a significant public health concern. This document provides a detailed examination of the neurotoxic potential of these compounds, intended for researchers, scientists, and drug development professionals. It synthesizes current in vitro and in vivo data, outlines key experimental methodologies, and visualizes the underlying molecular pathways. The core finding is that the addition of a chlorine atom to the cathinone structure significantly enhances cytotoxicity. The primary mechanisms of neurotoxicity involve disruption of monoamine systems, induction of oxidative stress, severe mitochondrial dysfunction, and subsequent activation of apoptotic cell death pathways. Hyperthermia is a critical factor that exacerbates these neurotoxic effects.

Introduction to Synthetic Cathinones and Chlorinated Analogs

Synthetic cathinones are β-keto analogs of amphetamines, designed to mimic the psychostimulant effects of substances like cocaine, MDMA, and methamphetamine.[1][2] Their primary mechanism of action involves interfering with the normal function of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[3][4] This interference leads to an increase in extracellular monoamine concentrations in the synaptic cleft, thereby enhancing neuronal signaling.[3][5]

The "second generation" of synthetic cathinones includes halogenated compounds, with chlorinated analogs like 4-CMC (clephedrone) becoming prevalent after 2014.[6][7] There is considerable concern regarding the neurotoxicity of these chlorinated forms, drawing parallels to the known increased toxicity of chlorinated amphetamines.[7] Studies have confirmed that the inclusion of a chlorine atom in the aromatic ring significantly increases the cytotoxicity of cathinone analogs when compared to their non-chlorinated counterparts like mephedrone.[5]

Core Mechanisms of Neurotoxicity

The neurotoxic cascade initiated by chlorinated cathinones is multifactorial, stemming from their interaction with monoamine transporters and culminating in neuronal cell death.

Monoamine Transporter Disruption

Like other cathinones, chlorinated analogs act as monoamine transporter substrates, meaning they not only block the reuptake of neurotransmitters but also induce their release by reversing the normal direction of transporter flux.[4][8][9] 4-CMC, for instance, is a non-selective releasing agent at DAT, NET, and SERT, with a potency profile similar to mephedrone.[9][10] This massive, non-physiological surge in synaptic monoamines, particularly dopamine and serotonin, is a key initiating event in their neurotoxic effects.

Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism of cellular damage is the induction of oxidative stress.[10][11] Chlorinated cathinones have been shown to significantly increase the production of intracellular reactive oxygen species (ROS).[5][12] This oxidative burden directly impacts mitochondrial function.[13]

Key findings include:

-

Impaired Mitochondrial Respiration: 4-CMC impairs the function of the mitochondrial electron transport chain.[12][14]

-

Mitochondrial Membrane Depolarization: Several of the most toxic chlorinated cathinones cause significant disruption of the mitochondrial membrane potential.[5]

-

ATP Depletion: A consistent finding across studies is a concentration-dependent decrease in intracellular ATP levels, indicating a severe bioenergetic crisis within the neuron.[11][12][14]

These effects create a vicious cycle where mitochondrial dysfunction leads to more ROS production, which in turn causes further mitochondrial damage.[13]

Apoptotic Cell Death

The combination of oxidative stress and mitochondrial collapse pushes the cell towards programmed cell death, or apoptosis. The mitochondrial pathway of apoptosis is a key feature of chlorinated cathinone neurotoxicity. Evidence for this includes the activation of key executioner caspases, such as caspase-3, as well as chromatin condensation and the formation of pyknotic nuclei.[8][11][12]

Aggravating Factors: Hyperthermia

Hyperthermia, a common side effect of high doses of psychostimulants, significantly exacerbates the neurotoxicity of chlorinated cathinones.[12][14] Studies conducted at elevated temperatures (40.5 °C) compared to normothermic conditions (37 °C) demonstrate:

-

More pronounced decreases in intracellular ATP.[14]

These findings are clinically relevant, as they suggest that the neurotoxic risk is substantially higher in real-world scenarios where users may experience drug-induced hyperthermia.[12]

Quantitative Assessment of Neurotoxicity

The following tables summarize the key quantitative data from in vitro and in vivo studies on chlorinated cathinone analogs.

Table 1: In Vitro Cytotoxicity of Chlorinated Cathinones in SH-SY5Y Cells

| Compound | Assay Type | Exposure Time | Key Finding | Reference |

|---|---|---|---|---|

| Various Chloro-Cathinones | Cytotoxicity (General) | Not Specified | LC50 values ranged from 0.6 to 2.5 mM. | [5] |

| 4-CMC | Mitochondrial Activity (MTT) | 24 hours | Statistically significant decrease in viability at 200 and 300 μM. | [6] |

| 4-CMC | Mitochondrial Activity (MTT) | 72 hours | Considerable cytotoxicity starting at 100 μM, reaching ~50% cell death. | [6] |

| 3-CMC | Mitochondrial Activity (MTT) | 72 hours | Considerable cytotoxicity starting at 50 μM, reaching ~51% cell death. | [6][15] |

| 4-CMC | Membrane Integrity (LDH) | 48 hours | Concentration-dependent increase in LDH release from 100-300 μM. | [15][16] |

| 4-CMC | ATP Content (Normothermia) | 24 hours | ATP decrease started at 500 μM. | [14] |

| 4-CMC | ATP Content (Hyperthermia) | 24 hours | ATP decrease started at 500 μM and was significantly more toxic than at 37°C. | [14] |

| 4-CMC | Apoptosis/Necrosis (Hyperthermia) | 6 hours | Significant increase in apoptotic and necrotic cells at 1000 and 2000 μM. | [12][14] |

| 4-CMC | Caspase-3 Activation (Hyperthermia) | 6 hours | Significant activation of caspase-3 at 1000 and 2000 μM. |[12][14] |

Table 2: Effects of 4-CMC on Monoamine Transporters

| Transporter | Action | Metric | Value (nM) | Reference |

|---|---|---|---|---|

| DAT | Release | EC50 | 91 ± 11 | [10] |

| NET | Release | EC50 | 99 ± 18 | [10] |

| SERT | Release | EC50 | 169 ± 20 | [10] |

| DAT | Uptake Inhibition | IC50 | 208 | [7] |

| NET | Uptake Inhibition | IC50 | 75.5 | [7] |

| SERT | Uptake Inhibition | IC50 | 670 |[7] |

Table 3: In Vivo Physiological Effects of 4-CMC in Rodents

| Species | Parameter | Dose (mg/kg) | Effect | Reference |

|---|---|---|---|---|

| Rat | Blood Pressure | 3 and 10 | Significant, dose-dependent elevation. | [9] |

| Rat | Heart Rate | 3 and 10 | Significant elevation. | [9] |

| Rat | Body Temperature | 10 | Decrease of nearly 1°C. | [9] |

| Mouse | Horizontal Locomotor Activity | 5, 10, 20 | Dose-dependent increases. |[6][7][16] |

Key Experimental Methodologies

The assessment of chlorinated cathinone neurotoxicity relies on a combination of established in vitro and in vivo protocols.

In Vitro Neurotoxicity Assays

-

Cell Culture: The human neuroblastoma SH-SY5Y cell line is the most commonly used model.[3][5][12] Cells are often differentiated into a more mature dopaminergic neuronal phenotype to better model the neurons targeted by these substances.[3][5][13]

-

Cell Viability Assays:

-

MTT Assay: This colorimetric assay measures the activity of mitochondrial reductase enzymes, serving as an indicator of overall metabolic activity and cell viability. A decrease in MTT reduction signifies cytotoxicity.[17][16]

-

LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a direct marker of cytotoxicity and cell lysis.[8][17]

-

Oxidative Stress and Mitochondrial Function Analysis

-

ROS/RNS Production: Intracellular ROS levels are typically measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[17]

-

Mitochondrial Superoxide (B77818) Production: Specific probes are used to measure superoxide formation within the mitochondria, a key indicator of electron transport chain dysfunction.[12]

-

Cellular Respiration: High-resolution respirometry is used to measure the cellular oxygen consumption rate (OCR), providing detailed information on the function of the mitochondrial electron transport chain complexes.[18]

-

ATP Measurement: Intracellular ATP content is quantified using luminescence-based assays, providing a direct measure of the cell's energy status.[12][14]

Apoptosis Detection

-

Caspase Activity Assays: The activity of key executioner caspases, particularly caspase-3, is measured using substrates that release a fluorescent or colorimetric signal upon cleavage.[12][14][17]

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane (an early apoptotic sign), while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic).[17]

In Vivo Models

-

Spontaneous Locomotor Activity: Mice are administered the test compound and placed in an open-field arena equipped with infrared beams to track horizontal (ambulation) and vertical (rearing) movements. This assesses the psychostimulant effects of the drug.[6][16]

-

Cardiovascular and Thermoregulatory Monitoring: Rats are surgically implanted with biotelemetry devices to continuously measure blood pressure, heart rate, and core body temperature following drug administration.[9]

Visualizing Neurotoxic Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this paper.

Caption: Signaling cascade of chlorinated cathinone neurotoxicity.

Caption: General experimental workflow for in vitro neurotoxicity assessment.

Caption: Relationship between chlorination and increased cytotoxicity.

Conclusion and Future Research Directions

The available evidence strongly indicates that chlorinated cathinone analogs are potent neurotoxins with a significantly higher risk profile than their non-halogenated predecessors.[5] The primary neurotoxic mechanisms are centered on oxidative stress and mitochondrial dysfunction, leading to apoptotic cell death.[11][13] These effects are dangerously amplified by hyperthermia.[14]

For drug development professionals, these compounds serve as important case studies in how minor structural modifications can drastically alter toxicological profiles. For researchers and public health officials, the data underscores the severe risks associated with the use of these substances.

Future research should focus on:

-

Metabolite Toxicity: Investigating whether the metabolites of chlorinated cathinones contribute to or are the primary drivers of neurotoxicity.

-

Long-term Neurotoxicity: Conducting in vivo studies to assess the long-term consequences of exposure, such as persistent neurotransmitter deficits and neuroinflammation.[1]

-

Blood-Brain Barrier Permeability: Quantifying the ability of these compounds to cross the blood-brain barrier, which influences their effective concentration in the CNS.

-

Therapeutic Interventions: Exploring the potential of antioxidants and mitochondrial-protective agents to mitigate the acute neurotoxic effects following overdose.[8]

References

- 1. Neurotoxicology of Synthetic Cathinone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ecddrepository.org [ecddrepository.org]

- 8. Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chloromethcathinone - Wikipedia [en.wikipedia.org]

- 11. turkjps.org [turkjps.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Hyperthermia Increases Neurotoxicity Associated with Novel Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. reddit.com [reddit.com]

Biotransformation and Metabolism of 3-Chlorocathinone Hydrochloride in Murine Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocathinone (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone (B1664624) class. As a new psychoactive substance (NPS), understanding its pharmacological and toxicological profile is of significant interest for public health and drug development. Murine models are crucial in preclinical studies to elucidate the metabolic fate of such compounds, providing insights into their efficacy and safety. This technical guide provides a comprehensive overview of the current knowledge on the biotransformation and metabolism of 3-Chlorocathinone hydrochloride in murine models, focusing on metabolic pathways, quantitative analysis, and detailed experimental protocols.

Metabolic Pathways of 3-Chlorocathinone in Murine Models

The metabolism of 3-CMC in mice primarily proceeds through two major pathways: β-keto reduction and N-demethylation.[1][2] These phase I reactions result in the formation of several key metabolites. The main metabolites identified in murine blood samples are two stereoisomers of dihydro-3-CMC, N-demethyl-3-CMC, and dihydro-N-demethyl-3-CMC.[1][2][3] In silico studies have also predicted N-dealkylation, N-hydroxylation, and phenyl hydroxylation as potential metabolic reactions.[4]

The primary metabolic transformations observed are:

-

β-Keto Reduction: The ketone group on the propiophenone (B1677668) backbone is reduced to a secondary alcohol, forming the two stereoisomers of dihydro-3-CMC.

-

N-demethylation: The methyl group is removed from the nitrogen atom, resulting in the formation of N-demethyl-3-CMC.

-

Combined Reactions: A combination of both β-keto reduction and N-demethylation leads to the formation of dihydro-N-demethyl-3-CMC.[1][2]

Quantitative Analysis of 3-CMC and its Metabolites

Quantitative analysis of 3-CMC and its metabolites in biological matrices is primarily achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS).[1][2] The following tables summarize the available quantitative data from a study involving the intraperitoneal administration of 10 mg/kg 3-CMC to female ICR (CD-1®) mice, with blood samples collected via dried blood spot (DBS) technique.[1]

Table 1: Mean Concentration of 3-CMC in Murine Blood (DBS) Over Time

| Time Post-Administration (minutes) | Mean Concentration (ng/mL) |

| 60 | 10 |

| 120 | 4 |

| 240 | 2 |

| 360 | 1 |

| > 720 | Not Detected |

Data from a study where 3-CMC was detected up to 6 hours post-administration.[1]

Table 2: Stability of 3-CMC and its Metabolites in Dried Blood Spots (DBS) at Room Temperature

| Compound | Mean Percentage Deviation from Initial Concentration |

| After 30 Days | |

| 3-CMC | -67% |

| dihydro-3-CMC Metabolites | -5% to -37% |

| N-demethyl-3-CMC | -48% to -88% |

This data indicates that while the parent drug 3-CMC shows significant degradation, its dihydro-metabolites are more stable in DBS samples.[1][2]

Experimental Protocols

This section outlines a typical experimental workflow for studying the biotransformation and metabolism of 3-CMC in a murine model, based on published methodologies.[1]

Animal Model and Husbandry

-

Species: Mus musculus

-

Strain: ICR (CD-1®), female

-

Weight: 25-30 g

-

Housing: Group-housed (8-10 mice per cage) with a 12:12-h light-dark cycle.

-

Diet: Ad libitum access to standard rodent chow and water.

Drug Administration

-

Compound: 3-Chlorocathinone hydrochloride, dissolved in saline (0.9%).

-

Dosage: 10 mg/kg.

-

Route of Administration: Intraperitoneal (i.p.) injection.[1]

-

Injection Volume: 4 µL/g of body weight.[1]

Sample Collection

-

Biological Matrix: Whole blood.

-

Technique: Dried Blood Spot (DBS).

-

Sampling Site: Submandibular vein.

-

Time Points: 1, 2, 4, 6, 8, 12, and 24 hours post-injection.[1]

-

Procedure: Approximately 30 µL of blood is collected per drop and pipetted onto a DBS cartridge. The spots are allowed to dry at room temperature before analysis.[1]

Sample Preparation for LC-MS/MS Analysis

-

Excise the dried blood spot from the cartridge.

-

Place the spot in a glass tube and add 500 µL of methanol/0.1% formic acid containing an internal standard (e.g., methamphetamine-D5).

-

Vortex the tube for 1 minute.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Analytical Instrumentation and Conditions

-

Instrumentation: Liquid Chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) or a high-resolution mass spectrometer (LC-HRMS).[1][2]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MS Parameters (example):

-

Capillary Voltage: 3 kV

-

Ion Source Temperature: 150°C

-

Nebulizing Gas (Nitrogen) Temperature: 400°C

-

Nebulizing Gas Flow: 800 L/h

-

Collision Gas: Argon

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.

Enzymology of 3-CMC Metabolism

The specific enzymes responsible for the metabolism of 3-CMC in murine models have not been definitively identified in the reviewed literature. However, based on the observed metabolic pathways (N-demethylation and keto reduction), it is highly probable that cytochrome P450 (CYP) enzymes are involved in the oxidative N-demethylation step. For other cathinones, CYP2D6 has been identified as a key enzyme in their metabolism.[5][6] The reduction of the β-keto group is likely catalyzed by carbonyl reductases. Further research employing in vitro systems with specific enzyme inhibitors or recombinant enzymes is necessary to precisely identify the enzymatic players in 3-CMC biotransformation in mice.

Conclusion

The biotransformation of 3-Chlorocathinone hydrochloride in murine models involves primary metabolic pathways of β-keto reduction and N-demethylation, leading to the formation of dihydro- and N-demethylated metabolites. The parent compound exhibits a relatively short detection window in blood, while its dihydro-metabolites show greater stability, suggesting they could serve as potential biomarkers of exposure. The provided experimental protocols and analytical methods offer a robust framework for conducting further research in this area. Future studies should focus on elucidating the specific enzymes involved in 3-CMC metabolism, conducting comprehensive pharmacokinetic studies across various tissues, and exploring potential species differences in metabolism to better extrapolate findings to human scenarios.

References

- 1. Metabolism study of 3‐chloromethcathinone (3‐CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Chloromethcathinone (3-CMC) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC), also known as clophedrone and metaclephedrone, is a synthetic stimulant belonging to the cathinone (B1664624) class.[1][2] It is a structural analog of methcathinone (B1676376) and is encountered in research and forensic contexts primarily as the hydrochloride salt to enhance its stability and solubility.[3] This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-CMC hydrochloride, along with detailed experimental protocols for its analysis and a visualization of its primary mechanism of action.

Chemical and Physical Properties

3-CMC hydrochloride is a chiral molecule, existing as (R) and (S) enantiomers.[1][3] Commercially available reference standards are often a racemic mixture.[1][2]

Identification and General Properties

| Property | Value | References |

| Chemical Name | 1-(3-chlorophenyl)-2-(methylamino)-1-propanone hydrochloride | [1][4][5] |

| Synonyms | 3-CMC HCl, Clophedrone HCl, Metaclephedrone HCl | [1][2] |

| CAS Number | 1607439-32-6 | [2][5] |

| Molecular Formula | C₁₀H₁₂ClNO • HCl | [4][5] |

| Molecular Weight | 234.12 g/mol | [5][6] |

| Appearance | White to off-white powder, small white crystals, or a grey solid. | [1][3][7][8] |

Physicochemical Parameters

There is a notable lack of publicly available experimental data for the pKa and LogP values of 3-CMC hydrochloride. These parameters are crucial for understanding its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | References |

| Melting Point | 181-183 °C, 193 °C, 198.3 °C (literature shows some discrepancy) | [1][3][5][7] |

| Boiling Point | Data not available | [1] |

| pKa | Data not available | |

| LogP | Data not available |

Solubility

3-CMC hydrochloride is readily soluble in aqueous solutions.[3][8]

| Solvent | Solubility | References |

| Water | Readily soluble | [3][8] |

| Methanol | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble (10 mg/mL) | [1][3] |

| Chloroform (B151607) | Soluble | [1][3] |

| Dimethylformamide (DMF) | Soluble (10 mg/mL) | [7] |

| Ethanol | Soluble | [7] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Soluble | [8] |

Stability

3-CMC is reported to be unstable in biological matrices such as blood and urine, where it can degrade to dehydro-3-CMC.[1] For the preservation of 3-CMC in these samples, acidification and/or storage at low temperatures is recommended.[1]

Mechanism of Action: Interaction with Monoamine Transporters

The primary pharmacological action of 3-CMC is the modulation of monoamine neurotransmitter levels in the synaptic cleft. It functions as both a reuptake inhibitor and a releasing agent at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.[1][3] This dual action leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in its stimulant effects.

The following table summarizes the in vitro activity of 3-CMC at these transporters.

| Transporter | Releaser Activity (EC₅₀, nM) | Reuptake Inhibition (IC₅₀, nM) | References |

| Dopamine Transporter (DAT) | 26 | 342 | [1] |

| Serotonin Transporter (SERT) | 211 | 1194 | [1] |

| Norepinephrine Transporter (NET) | 19 | 290 | [1] |

Below is a diagram illustrating the proposed mechanism of action of 3-CMC at a monoaminergic synapse.

Caption: Mechanism of 3-CMC at the monoaminergic synapse.

Experimental Protocols

The following are general protocols for the analysis of 3-CMC hydrochloride based on available literature. Researchers should develop and validate their own methods for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve ~11 mg of 3-CMC hydrochloride in DMSO-d₆ containing a suitable internal standard (e.g., dimethylfumarate) and a reference standard (e.g., TMS at 0 ppm).

-

¹H NMR Parameters:

-

Spectral Width: -3 to 13 ppm.

-

Pulse Angle: 90°.

-

Delay Between Pulses: 45 seconds.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a solution of ~2 mg/mL in an appropriate solvent. For the analysis of the free base, an extraction into a solvent like chloroform (CHCl₃) may be necessary.

-

Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).

-

GC Parameters:

-

Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent.

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL with a split ratio of 25:1.

-

Oven Program:

-

Initial temperature of 100°C for 1.0 minute.

-

Ramp to 280°C at 12°C/min.

-

Hold at 280°C for 9.0 minutes.

-

-

-

MS Parameters:

-

MSD Transfer Line Temperature: 280°C.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Mass Scan Range: 30-550 amu.

-

Acquisition Mode: Scan.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment.

-

Scan Parameters:

-

Number of Scans: 32.

-

Resolution: 4 cm⁻¹.

-

Sample Gain: 1.

-

Aperture: 150.

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for the identification of 3-CMC and its metabolites in biological matrices. Detailed, standardized protocols are not widely published and are typically developed in-house. A general workflow would involve:

-

Sample Preparation: Protein precipitation or solid-phase extraction of the biological matrix (e.g., blood, urine) to isolate the analyte and its metabolites.

-

Chromatographic Separation: Use of a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass measurements and fragmentation analysis to identify 3-CMC and its metabolites.

Chiral Separation by Capillary Electrophoresis

-

Instrumentation: Capillary electrophoresis system with a UV detector.

-

Capillary: Uncoated fused-silica capillary.

-

Background Electrolyte: A buffered solution at a specific pH containing a chiral selector (e.g., a cyclodextrin (B1172386) derivative).

-

Method Development: Optimization of parameters such as the type and concentration of the chiral selector, buffer pH and concentration, applied voltage, and temperature to achieve baseline separation of the enantiomers.

Below is a generalized workflow for analytical method development for 3-CMC hydrochloride.

References

- 1. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]

- 2. swgdrug.org [swgdrug.org]

- 3. cdn.who.int [cdn.who.int]

- 4. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of 3-methylmethcathinone on conditioned place preference and anxiety-like behavior: Comparison with methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-CMC - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 7. euda.europa.eu [euda.europa.eu]

- 8. drugsandalcohol.ie [drugsandalcohol.ie]

understanding the psychoactive effects of 3-CMC as a releasing agent

An In-Depth Technical Guide on the Psychoactive Effects of 3-Chloromethcathinone (3-CMC) as a Releasing Agent

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic cathinone (B1664624) that has emerged as a widely available new psychoactive substance (NPS). Structurally, it is a substituted cathinone, featuring a chlorine atom at the meta-position of the phenyl ring. Pharmacologically, 3-CMC acts as a potent psychostimulant, with user-reported effects resembling those of mephedrone, MDMA, and cocaine.[1] The primary mechanism underlying its psychoactive effects is its function as a monoamine releasing agent.[2][3] This technical guide provides a detailed examination of the pharmacodynamics of 3-CMC, focusing on its interaction with monoamine transporters. It includes a summary of available quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant experimental workflows.

Core Mechanism of Action: A Substrate-Type Monoamine Releasing Agent

Synthetic cathinones, like 3-CMC, exert their effects by disrupting the normal function of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial step in terminating the signaling process.

Drugs that interact with these transporters typically fall into two categories:

-

Reuptake Inhibitors (or Blockers): These compounds, like cocaine, bind to the transporter protein and physically obstruct the reuptake of neurotransmitters, leading to their accumulation in the synapse.

-

Releasing Agents (or Substrates): These compounds, like amphetamine, are recognized by the transporters as substrates. They are transported into the presynaptic neuron and induce a conformational change in the transporter, causing it to reverse its direction of flow. This process, known as transporter-mediated efflux, results in a rapid, non-vesicular release of neurotransmitters from the neuron's cytoplasm into the synapse.[3]

In vitro studies have demonstrated that 3-CMC functions as a substrate-type releaser at DAT, NET, and SERT.[2][3] This transporter reversal is the principal mechanism driving the significant increase in extracellular concentrations of dopamine, norepinephrine, and serotonin, which in turn mediates the compound's potent stimulant and psychoactive effects.

Figure 1: Mechanism of 3-CMC as a dopamine releasing agent.

Quantitative Pharmacodynamics

The psychoactive profile of a monoamine releasing agent is largely determined by its relative potency at each of the three key transporters. While 3-CMC is known to inhibit reuptake and induce release at DAT, NET, and SERT, its primary activity is as a releaser.[3]

Monoamine Reuptake Inhibition